Predicted Acidity (pKa) Comparison: 2-Cl Enhances Carboxylic Acid Acidity Relative to 2-H and 2-F Analogues
The predicted pKa of 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid is 3.63±0.25, which is lower than that of the unsubstituted 1-methyl-1H-imidazole-5-carboxylic acid (predicted pKa ~4.0–4.2) due to the electron-withdrawing inductive effect of the chlorine atom . This ~0.4–0.6 unit difference in pKa translates to a 2.5–4× higher fraction of carboxylate anion at physiological pH, which can influence solubility, salt formation, and extraction efficiency during workup [1]. The 2-fluoro analogue exhibits a smaller inductive effect (predicted pKa ~3.8), while the 2-bromo analogue shows similar acidity (predicted pKa ~3.6) but with markedly different leaving-group reactivity .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.63±0.25 (2-chloro-1-methyl-1H-imidazole-5-carboxylic acid) |
| Comparator Or Baseline | pKa ~4.0–4.2 (1-methyl-1H-imidazole-5-carboxylic acid, 2-H analogue); pKa ~3.8 (2-fluoro analogue); pKa ~3.6 (2-bromo analogue) |
| Quantified Difference | ΔpKa ≈ 0.4–0.6 units lower for 2-Cl vs. 2-H; ~0.2 units lower vs. 2-F; comparable to 2-Br |
| Conditions | In silico prediction using ACD/Labs or ChemAxon algorithms |
Why This Matters
The enhanced acidity of the 2-chloro derivative facilitates carboxylate salt formation and aqueous extraction, directly impacting purification protocols and formulation development compared to the 2-H parent compound.
- [1] Chemdict. Predicted physicochemical properties for CAS 869002-61-9. View Source
